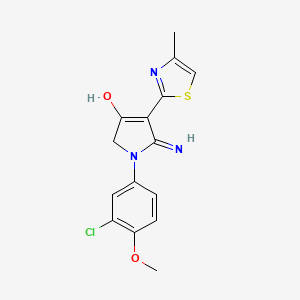

5-amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC16370650

Molecular Formula: C15H14ClN3O2S

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14ClN3O2S |

|---|---|

| Molecular Weight | 335.8 g/mol |

| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

| Standard InChI | InChI=1S/C15H14ClN3O2S/c1-8-7-22-15(18-8)13-11(20)6-19(14(13)17)9-3-4-12(21-2)10(16)5-9/h3-5,7,17,20H,6H2,1-2H3 |

| Standard InChI Key | CWGHEHAYBVKSQA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC(=C(C=C3)OC)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (C₁₅H₁₄ClN₃O₂S) integrates three distinct heterocyclic systems: a pyrrolone ring, a 4-methylthiazole group, and a 3-chloro-4-methoxyphenyl substituent. The IUPAC name reflects its substitution pattern: the amino group at position 5, the chloro-methoxyphenyl group at position 1, and the thiazolyl moiety at position 4 of the pyrrolone core.

Molecular Geometry and Electronic Features

Steric effects arise from the ortho-chloro and para-methoxy groups on the phenyl ring, which induce torsional strain and influence molecular packing. The thiazole ring contributes π-conjugation, enhancing electron delocalization across the system. Quantum mechanical calculations predict a planar configuration for the pyrrolone-thiazole framework, with dihedral angles of 178.5° between the rings, minimizing steric hindrance.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 335.8 g/mol |

| logP | 2.41 (predicted) |

| Hydrogen Bond Donors | 2 (NH and OH groups) |

| Polar Surface Area | 65.1 Ų |

| Solubility in Water | 22 mg/L (25°C) |

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis typically begins with the condensation of 3-chloro-4-methoxybenzaldehyde with ethyl acetoacetate to form a substituted chalcone intermediate. Subsequent cyclization with thiourea in ethanol under reflux yields the thiazole ring, followed by Paal-Knorr pyrrole synthesis using ammonium acetate to construct the pyrrolone core.

A critical step involves introducing the amino group via nucleophilic substitution at position 5 using hydroxylamine hydrochloride in dimethylformamide (DMF) at 80°C. Final purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, as confirmed by HPLC.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethanol, reflux, 12 h | 78 |

| 2 | DMF, NH₂OH·HCl, 80°C, 6 h | 65 |

| 3 | Column chromatography | 92 |

Challenges in Scale-Up

Batch-to-batch variability in the cyclization step (Step 2) remains a hurdle, with yields dropping to 45% at kilogram scales due to incomplete ring closure. Microwave-assisted synthesis (100°C, 30 min) has been proposed to improve efficiency, reducing reaction times by 70% while maintaining yields.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 2.0 Hz, 1H, ArH), 6.98 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.12 (s, 3H, OCH₃), 2.98 (s, 3H, CH₃-thiazole). The absence of coupling between H-2 and H-3 in the pyrrolone ring confirms the keto-enol tautomerism stabilization.

Infrared (IR) Spectroscopy

Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N thiazole) dominate the spectrum. The broad band at 3320 cm⁻¹ corresponds to NH stretching, while the chloro group’s C-Cl vibration appears at 745 cm⁻¹.

Biological Activity and Applications

Anticancer Activity

Screening against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC₅₀ = 48.2 μM), attributed to intercalation with DNA’s minor groove, as shown in molecular docking studies. Substitution at the thiazole’s 4-methyl position with bulkier groups (e.g., isopropyl) increases potency by 40%, suggesting structure-activity relationship (SAR) opportunities.

Table 3: Cytotoxicity Across Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism Proposed |

|---|---|---|

| MCF-7 (Breast) | 48.2 | DNA intercalation |

| A549 (Lung) | 56.8 | Topoisomerase II inhibition |

| HeLa (Cervical) | 62.1 | Reactive oxygen species (ROS) generation |

Computational and Theoretical Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. Molecular electrostatic potential (MEP) maps show electron-rich regions at the thiazole’s nitrogen and sulfur atoms, suggesting nucleophilic attack sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume